7-Amino-4-fluorobenzo[b]furan
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Overview
Description
Preparation Methods
The synthesis of 7-Amino-4-fluorobenzo[b]furan can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzofuran with ammonia under specific conditions to introduce the amino group at the desired position . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
7-Amino-4-fluorobenzo[b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Amino-4-fluorobenzo[b]furan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 7-Amino-4-fluorobenzo[b]furan involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
7-Amino-4-fluorobenzo[b]furan can be compared with other benzofuran derivatives, such as:
7-Amino-4-chlorobenzo[b]furan: Similar structure but with a chlorine atom instead of fluorine.
7-Amino-4-methylbenzo[b]furan: Contains a methyl group at the 4th position.
7-Amino-4-nitrobenzo[b]furan: Features a nitro group at the 4th position.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
4-fluoro-1-benzofuran-7-amine |
InChI |
InChI=1S/C8H6FNO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H,10H2 |
InChI Key |
MHZALAQHEQNMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1N)F |
Origin of Product |
United States |
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